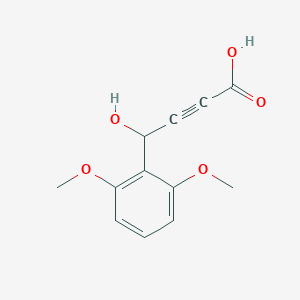![molecular formula C8H15ClN2O4 B14593954 7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid CAS No. 61267-89-8](/img/structure/B14593954.png)
7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid is a chemical compound that belongs to the class of diazabicyclo compounds. This compound is known for its unique bicyclic structure, which includes nitrogen atoms at positions 3 and 7. The perchloric acid component adds to its reactivity and stability, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diaminopentane with formaldehyde and a methylating agent. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the cyclization process. The resulting product is then treated with perchloric acid to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and methylation steps.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include oxidized derivatives with additional oxygen-containing functional groups.
Reduction: The major products are reduced forms of the compound with hydrogen atoms added to the nitrogen atoms.
Substitution: The major products are substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.
Scientific Research Applications
7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene involves its interaction with molecular targets, primarily through its nitrogen atoms. These interactions can lead to the formation of stable complexes with metal ions or other reactive species. The compound’s bicyclic structure allows it to act as a ligand in coordination chemistry, influencing various biochemical pathways and reactions .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Similar in structure but with different substituents.
3,7-Diazabicyclo[3.3.1]nonane: Lacks the methyl group at position 7.
3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane: Contains acetyl groups instead of a methyl group
Uniqueness
7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid is unique due to its specific methylation and the presence of perchloric acid, which enhances its reactivity and stability. This makes it particularly useful in applications requiring strong and stable reagents.
Properties
CAS No. |
61267-89-8 |
|---|---|
Molecular Formula |
C8H15ClN2O4 |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
7-methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid |
InChI |
InChI=1S/C8H14N2.ClHO4/c1-10-5-7-2-8(6-10)4-9-3-7;2-1(3,4)5/h3,7-8H,2,4-6H2,1H3;(H,2,3,4,5) |
InChI Key |
ZMSXESOLWBPHAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC(C1)C=NC2.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


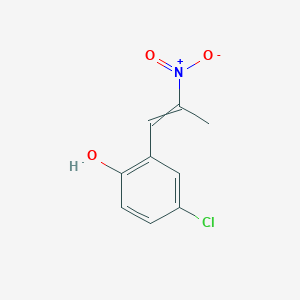
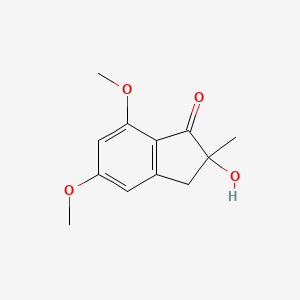
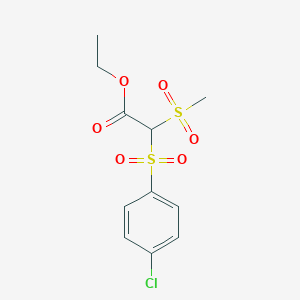
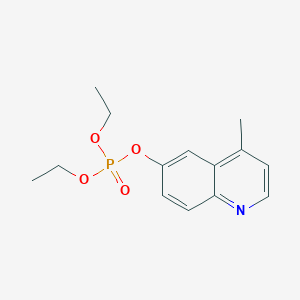
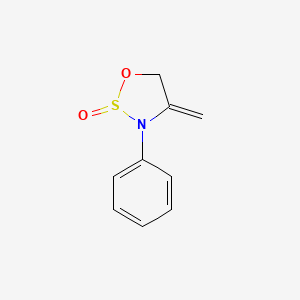
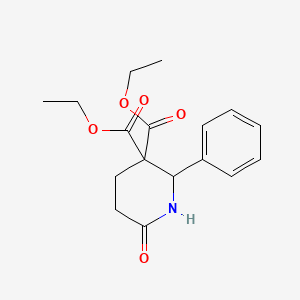
![{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14593912.png)
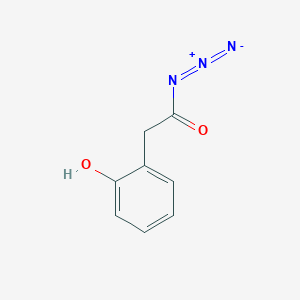
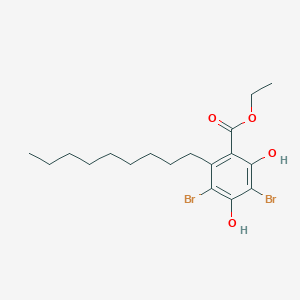
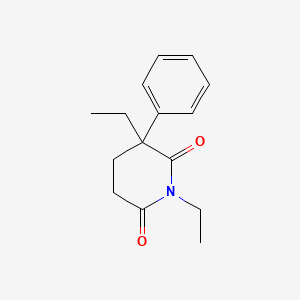
![4,4,5-Trimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14593925.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)-](/img/structure/B14593930.png)
